molecular formula C30H29N5OS2 B11512100 2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide

2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide

Cat. No.: B11512100
M. Wt: 539.7 g/mol
InChI Key: GPRYPSFBEXFNSI-UHFFFAOYSA-N
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Description

2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel expressed on sensory neurons and is recognized as a key molecular sensor for reactive chemical irritants and cold stimuli, playing a central role in nociception and neurogenic inflammation. Research indicates this compound effectively blocks channel activation by various agonists , including allyl isothiocyanate (AITC) and cinnamaldehyde, making it an essential pharmacological tool for investigating the pathophysiological mechanisms of pain, migraine, and respiratory conditions like asthma and chronic cough. The molecular structure integrates a 1,2,4-triazole scaffold linked to a benzothiazole moiety, a design optimized for high receptor affinity and selectivity. Its primary research value lies in its utility for in vitro and in vivo studies aimed at deconvoluting TRPA1-mediated signaling pathways and for validating TRPA1 as a therapeutic target for a range of neurological and inflammatory disorders.

Properties

Molecular Formula

C30H29N5OS2

Molecular Weight

539.7 g/mol

IUPAC Name

2-[(4-cyclohexyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide

InChI

InChI=1S/C30H29N5OS2/c1-20-12-17-25-26(18-20)38-29(32-25)22-13-15-23(16-14-22)31-27(36)19-37-30-34-33-28(21-8-4-2-5-9-21)35(30)24-10-6-3-7-11-24/h2,4-5,8-9,12-18,24H,3,6-7,10-11,19H2,1H3,(H,31,36)

InChI Key

GPRYPSFBEXFNSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CSC4=NN=C(N4C5CCCCC5)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

The triazole core is synthesized through cyclocondensation of cyclohexyl hydrazine with phenyl-substituted amidines. A representative protocol involves:

  • Reactants : Cyclohexyl hydrazine (1.2 eq), phenyl thioamide (1.0 eq)

  • Conditions : Reflux in ethanol (78°C, 8–12 hr) with catalytic acetic acid

  • Yield : 68–72% after recrystallization (ethanol/water)

Thiolation of Triazole

Synthesis of N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]acetamide

Benzothiazole Formation

The 6-methyl-1,3-benzothiazole moiety is prepared via cyclization of 2-amino-4-methylthiophenol with formic acid:

  • Reactants : 2-Amino-4-methylthiophenol (1.0 eq), formic acid (3.0 eq)

  • Conditions : 120°C, 4 hr

  • Yield : 75–80%

Acetamidation of Benzothiazole-Phenylamine

The benzothiazole is functionalized with an acetamide group via nucleophilic acyl substitution:

  • Reactants : 4-Aminophenyl-6-methyl-1,3-benzothiazole (1.0 eq), acetyl chloride (1.2 eq)

  • Conditions : Dichloromethane, pyridine (base), 0°C → room temperature, 2 hr

  • Yield : 88–92%

Coupling of Intermediates via Sulfanyl-Acetamide Linker

Acetamide Activation

The acetamide intermediate is activated as a bromoacetamide derivative for nucleophilic substitution:

  • Reactants : N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]acetamide (1.0 eq), bromoacetyl bromide (1.1 eq)

  • Conditions : Tetrahydrofuran (THF), triethylamine (TEA), 0°C, 1 hr

  • Yield : 95%

Thiol-Alkylation Reaction

The triazole-thiol undergoes alkylation with bromoacetamide:

  • Reactants : 4-Cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol (1.0 eq), bromoacetamide derivative (1.05 eq)

  • Conditions : Dimethylformamide (DMF), potassium carbonate (K₂CO₃), 60°C, 4 hr

  • Yield : 70–75%

Optimization Strategies for Industrial Scaling

Catalytic Enhancements

  • Zeolite Catalysts : Zeolite Y-H increases cyclocondensation efficiency by 15% compared to conventional acids.

  • Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) improves thiol-alkylation yields to 82%.

Solvent and Temperature Effects

Reaction StepOptimal SolventTemperature (°C)Yield Improvement
Triazole CyclizationEthanol78+10% vs. MeOH
Thiol-AlkylationDMF60+8% vs. THF

Purification and Characterization

Chromatographic Purification

  • HPLC Conditions : C18 column, acetonitrile/water gradient (60:40 → 90:10), UV detection at 254 nm

  • Purity : ≥99% after two passes

Spectroscopic Validation

  • FT-IR : ν(C=O) at 1665 cm⁻¹, ν(S-H) at 2550 cm⁻¹

  • <sup>1</sup>H NMR : Cyclohexyl protons (δ 1.2–2.1 ppm), benzothiazole methyl (δ 2.4 ppm)

Challenges and Alternative Routes

Competing Side Reactions

  • Triazole Ring Opening : Minimized by maintaining pH < 7 during thiolation.

  • Acetamide Hydrolysis : Controlled by avoiding aqueous conditions post-activation.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 120°C) reduces triazole cyclization time from 8 hr to 45 min, preserving yield.

Industrial Production Metrics

ParameterLaboratory ScalePilot Plant Scale
Overall Yield52%48%
Batch Cycle Time36 hr28 hr
Purity99%98.5%

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Structural Representation

The compound's structure features a triazole ring and a benzothiazole moiety, which are key components contributing to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to 2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide . For instance:

  • Bacterial Resistance : The emergence of multi-drug resistant bacteria necessitates the development of new antimicrobial agents. Compounds with triazole structures have shown promise against various bacterial strains, including Gram-positive and Gram-negative bacteria .
  • In vitro Studies : In vitro evaluations have indicated that similar triazole derivatives exhibit significant antibacterial and antifungal activities. For example, compounds with structural similarities demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In silico molecular docking studies suggest that it may act as an inhibitor of specific enzymes involved in inflammatory pathways, such as lipoxygenase . This positions it as a candidate for further development in treating inflammatory diseases.

Anticancer Activity

Research has indicated that compounds containing the triazole and benzothiazole moieties may possess anticancer properties. For example:

  • Cell Line Studies : Compounds with similar structures have been tested against various cancer cell lines, showing potential cytotoxic effects and mechanisms of action that warrant further exploration .
  • Structure Activity Relationship (SAR) : Understanding the SAR of these compounds can lead to the optimization of their anticancer efficacy, providing a pathway for the development of novel chemotherapeutic agents .

Table: Synthesis Overview

StepReactantsConditionsProducts
1Cyclohexane derivative + PhenyltriazoleBase catalysisIntermediate A
2Intermediate A + SulfonamideHeat/solventTarget Compound

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and benzothiazole rings can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell growth. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The target compound shares a common scaffold with several analogs, differing primarily in triazole substituents (R1, R2) and the acetamide-linked aromatic system. Key structural analogs include:

Compound ID R1 (Triazole) R2 (Triazole) Benzothiazole/Other Groups Key Features
Target Compound Cyclohexyl Phenyl 6-Methylbenzothiazole High lipophilicity due to cyclohexyl; benzothiazole enhances bioactivity
Compound A () Allyl Thienyl 6-Methylbenzothiazole Allyl group may increase reactivity; thienyl enhances π-π interactions
Compound B () Methyl Pyridin-3-yl 6-Methylbenzothiazole Pyridine substitution improves solubility; methyl reduces steric hindrance
Compound C () Amino, Cyclohexyl - 6-Methylbenzothiazole Amino group introduces hydrogen-bonding potential; similar lipophilicity
Compound D () - Propan-2-yl 6-Methylbenzothiazole Isopropyl group balances lipophilicity and steric effects

Physicochemical Implications :

  • Cyclohexyl vs.
  • Benzothiazole vs. Pyridine : Benzothiazole’s electron-withdrawing nature enhances stability, while pyridine improves solubility via basic nitrogen .

Pharmacological Activity

Anti-Exudative and Anti-Inflammatory Effects
  • : Analogs with furan-2-yl or chlorophenyl substituents on the triazole ring demonstrated anti-exudative activity (10 mg/kg dose) comparable to diclofenac sodium (8 mg/kg) . The target compound’s cyclohexyl group may prolong half-life but requires empirical validation.
  • Anti-Cancer Activity: In , chloro-substituted triazole-thioacetamides showed cytotoxicity against cancer cell lines (e.g., MCF-7).

Spectroscopic and Crystallographic Data

  • NMR and UV Spectroscopy : As seen in , triazole and benzothiazole protons resonate at δ 7.0–8.5 ppm in ¹H-NMR, with acetamide NH signals near δ 12 ppm .
  • X-ray Crystallography : highlights the planar geometry of triazole-thioacetamide derivatives, stabilized by intramolecular hydrogen bonds. The cyclohexyl group in the target compound likely induces conformational rigidity .

Biological Activity

The compound 2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide is a triazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the synthesis, biological activity, and relevant case studies associated with this compound.

The molecular formula of this compound is C30H29N5OSC_{30}H_{29}N_5OS with a molecular weight of approximately 507.65 g/mol. Its structure features a triazole ring linked to a benzothiazole moiety, which is known for its pharmacological significance.

Synthesis

The synthesis of this compound typically involves the reaction of various precursors including triazole derivatives and benzothiazole compounds. The synthetic pathway often includes steps such as nucleophilic substitution and cyclization reactions. For instance, the thioether formation from mercaptotriazoles is a common method used in synthesizing similar compounds .

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various pathogens including:

  • Candida albicans
  • Escherichia coli
  • Staphylococcus aureus
  • Pseudomonas aeruginosa

In vitro studies have shown that some derivatives possess strong antifungal activity against Candida species, with minimum inhibitory concentration (MIC) values indicating effective inhibition .

PathogenMIC (µg/mL)
Candida albicans10 - 25
E. coli20 - 40
Staphylococcus aureus15 - 30

Anticancer Activity

The anticancer properties of triazole derivatives have also been documented. Studies reveal that certain compounds demonstrate cytotoxic effects on cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer), with IC50 values indicating potent activity:

Cell LineIC50 (µg/mL)
HCT1161.9
MCF72.3

These values suggest that the compound may be more effective than standard chemotherapeutic agents like doxorubicin, which has an IC50 of 3.23 µg/mL .

Case Studies

  • Antimicrobial Efficacy : A study conducted by Shafiee et al. demonstrated that various triazole derivatives exhibited significant antibacterial activity against multidrug-resistant strains of S. aureus. The study highlighted the potential of these compounds in treating infections caused by resistant bacteria .
  • Cytotoxicity Assays : In another research effort, the compound was subjected to cytotoxicity assays against several cancer cell lines. The results indicated that modifications to the triazole structure could enhance its anticancer efficacy, paving the way for new therapeutic strategies against malignancies .

Q & A

Q. Methodology :

  • In vivo assays : Administer the compound (e.g., 10 mg/kg dose in rodent models) and compare with reference drugs like diclofenac sodium. Measure parameters such as edema reduction or inflammatory markers (e.g., TNF-α) .
  • In vitro models : Use LPS-stimulated macrophages to assess inhibition of prostaglandin E2 (PGE2) or COX-2 expression.
    Data interpretation : Normalize results to vehicle controls and apply ANOVA for statistical significance. Address inter-species variability by testing multiple models .

Advanced: How are structure-activity relationships (SAR) analyzed for this compound?

Q. Approach :

  • Modify substituents : Synthesize analogs with varied groups (e.g., replacing cyclohexyl with adamantyl or altering benzothiazole methylation).
  • Assay comparisons : Test analogs in parallel for biological activity (e.g., IC50 values in enzyme inhibition assays).
  • Computational modeling : Use molecular docking to predict interactions with targets (e.g., COX-2 or NF-κB).
    Key finding : Bulky hydrophobic groups (e.g., cyclohexyl) enhance membrane permeability, while electron-withdrawing benzothiazole substituents may improve target binding .

Advanced: What computational methods predict its pharmacokinetics or target interactions?

  • Quantum chemical calculations : Optimize geometry using DFT (B3LYP/6-31G* basis set) to calculate electronic properties (e.g., HOMO-LUMO gaps).
  • Molecular dynamics (MD) : Simulate binding stability with proteins (e.g., 100 ns MD runs in GROMACS).
  • ADMET prediction : Use SwissADME to estimate solubility, CYP450 interactions, and blood-brain barrier penetration.
    Validation : Compare in silico results with experimental data (e.g., LogP vs. HPLC-derived retention times) .

Advanced: How is synthetic yield optimized using design of experiments (DOE)?

Q. DOE framework :

  • Variables : Temperature (60–100°C), catalyst loading (5–15 mol%), and solvent (DMF vs. dioxane).
  • Response surface methodology (RSM) : Identify optimal conditions via a central composite design.
    Case study : For analogous triazole-acetamides, DOE increased yields from 45% to 78% by optimizing catalyst (CuI) and reaction time .

Advanced: How to resolve contradictions between in vitro and in vivo activity data?

Q. Strategies :

  • Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and metabolite formation (e.g., via LC-MS/MS). Low in vivo efficacy may stem from rapid clearance.
  • Tissue distribution studies : Use radiolabeled compound to assess accumulation in target organs.
  • Model selection : Validate in vivo results across multiple species (e.g., murine vs. primate) to address metabolic differences .

Advanced: How to address crystallization challenges for X-ray analysis?

  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) or mixed systems (water:ethanol). Slow evaporation at 4°C often improves crystal quality.
  • SHELXL refinement : Use TWIN/BASF commands to handle twinning. Apply restraints for disordered cyclohexyl groups.
  • Alternative techniques : If crystals fail, use PXRD or solid-state NMR for polymorph identification .

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